Citromycin
Description
Citromycin is a chemical compound produced by Penicillium . It was first discovered in 1969 and was found to have weak antibiotic activity . It is considered a new water-soluble, basic antibiotic related to the streptothricin-like group .
Synthesis Analysis
Citromycin was isolated from cultures of two strains of Streptomyces . The isolation and purification process involved column chromatography first on activated carbon and then on Sephadex LH-20 . The product obtained was a white powder which virtually contained no impurity .Molecular Structure Analysis
The molecular structure of Citromycin is represented by the chemical formula C13H10O5 . It has a molar mass of 246.218 g·mol −1 .Chemical Reactions Analysis
Citromycin was found to have inhibitory activity against Gram-positive and -negative bacteria . It was also found to suppress the migration and invasion of ovarian cancer cells by downregulating the expression levels of epithelial–mesenchymal transition (EMT) markers and matrix metalloproteinase (MMP)-2 and MMP9 .Physical And Chemical Properties Analysis
Citromycin is a water-soluble, basic antibiotic . The product obtained after purification was a white powder . The chemical formula is C13H10O5 and it has a molar mass of 246.218 g·mol −1 .properties
IUPAC Name |
8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUHPUWIRSQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190704 | |
Record name | Citromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citromycin | |
CAS RN |
37209-30-6 | |
Record name | 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37209-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037209306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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